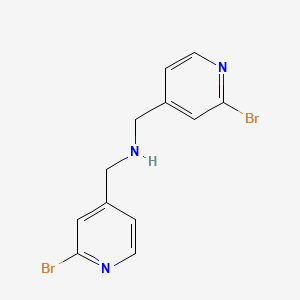Bis((2-bromopyridin-4-yl)methyl)amine
CAS No.: 1688656-70-3
Cat. No.: VC7840694
Molecular Formula: C12H11Br2N3
Molecular Weight: 357.04
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1688656-70-3 |
|---|---|
| Molecular Formula | C12H11Br2N3 |
| Molecular Weight | 357.04 |
| IUPAC Name | 1-(2-bromopyridin-4-yl)-N-[(2-bromopyridin-4-yl)methyl]methanamine |
| Standard InChI | InChI=1S/C12H11Br2N3/c13-11-5-9(1-3-16-11)7-15-8-10-2-4-17-12(14)6-10/h1-6,15H,7-8H2 |
| Standard InChI Key | LGSKRVVQLDYVHH-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C=C1CNCC2=CC(=NC=C2)Br)Br |
| Canonical SMILES | C1=CN=C(C=C1CNCC2=CC(=NC=C2)Br)Br |
Introduction
Structural Characteristics
Bis((2-bromopyridin-4-yl)methyl)amine features a central amine group linked to two 2-bromo-4-pyridinylmethyl substituents. Key structural attributes include:
-
Molecular Formula:
-
Crystallographic Data: While no direct crystal structure is reported, analogous copper complexes (e.g., in ) highlight the ligand’s ability to adopt planar geometries suitable for metal coordination.
Synthesis and Purification
Synthetic Routes
The compound is synthesized via reductive amination or nucleophilic substitution:
-
Reductive Amination: Reacting 2-bromo-4-pyridinecarbaldehyde with a diamine precursor in the presence of a reducing agent like sodium triacetoxyborohydride .
-
Nucleophilic Substitution: Coupling 2-bromo-4-(bromomethyl)pyridine with ammonia under controlled conditions .
Example Procedure (generalized from ):
-
Step 1: 2-Bromo-4-pyridinecarbaldehyde is treated with ethylenediamine in methanol.
-
Step 2: Sodium triacetoxyborohydride is added to reduce the imine intermediate.
Purification
Physicochemical Properties
Applications in Pharmaceutical Chemistry
Protein Degrader Building Blocks
The compound serves as a key intermediate in proteolysis-targeting chimeras (PROTACs) . Its bromine atoms enable further functionalization via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
Coordination Chemistry
Bis((2-bromopyridin-4-yl)methyl)amine acts as a tridentate ligand in metal complexes. For example:
-
Copper Complexes: Used in catalytic systems for organic transformations .
-
Zinc Complexes: Explored for anion recognition and sensing .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume